Methyl 8-methoxyquinoline-6-carboxylate
Description
Methyl 8-methoxyquinoline-6-carboxylate is a quinoline derivative characterized by a methoxy group at position 8 and a methyl ester at position 6 of the quinoline ring. The methoxy substituent likely enhances electron-donating effects, influencing solubility and stability, while the ester group enables further functionalization .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 8-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-15-10-7-9(12(14)16-2)6-8-4-3-5-13-11(8)10/h3-7H,1-2H3 |
InChI Key |
DDHHGLBWPAHODR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)OC)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methoxyquinoline-6-carboxylate typically involves the cyclization of o-aminobenzyl alcohols with ketones via acceptorless dehydrogenative cyclization. This method utilizes a water-soluble catalyst, such as [Cp*Ir(6,6’-(OH)2bpy)(H2O)][OTf]2, to facilitate the reaction . Another method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of silver salt of heteropoly acid (Ag3PW12O40), forming ethyl 2-methyl-4-phenyl-3-quinoline carboxylate .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis. These methods use eco-friendly and safe reusable catalysts to produce quinoline derivatives in a more sustainable manner .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds, depending on the reagents and conditions used.
Scientific Research Applications
Methyl 8-methoxyquinoline-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties, making this compound a candidate for drug development.
Industry: The compound can be used in the production of luminescent materials, sensors, and agrochemicals
Mechanism of Action
The mechanism of action of methyl 8-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives often interact with enzymes and receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 8-methoxyquinoline-6-carboxylate with structurally related quinoline derivatives, emphasizing substituent variations, molecular weights, and applications:
*Molecular weight inferred from analog 8-Methoxy-3-methylquinoline-6-carboxylic acid ().
Research Findings and Functional Insights
Substituent Effects on Reactivity and Bioactivity
- Methoxy vs. In contrast, the 8-amino group in Methyl 8-aminoquinoline-6-carboxylate introduces nucleophilic sites for cross-coupling reactions .
- Ester vs. Carboxylic Acid: The methyl ester in the target compound facilitates solubility in organic solvents, whereas the carboxylic acid in 8-Methoxy-3-methylquinoline-6-carboxylic acid (CAS 2639203-83-9) may limit its use in non-polar environments but enable salt formation .
Biological Activity
Methyl 8-methoxyquinoline-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a quinoline ring substituted with a methoxy group at the 8-position and a carboxylate group at the 6-position. This unique structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was tested on various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 12 |
| A549 | 15 |
The compound demonstrated dose-dependent cytotoxicity, indicating its potential as an anticancer therapeutic agent. Mechanistic studies revealed that it may induce apoptosis through the activation of caspase pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Molecular docking studies have suggested that it binds effectively to various enzymes involved in metabolic pathways, potentially inhibiting their activity. For example, it has been shown to inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms.
Case Studies
- Antimicrobial Efficacy Study : A recent study published in Chemistry & Biology evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The compound exhibited superior activity compared to standard antibiotics, making it a candidate for further development in treating infections caused by resistant bacteria .
- Anticancer Research : In another study focused on breast cancer cells, this compound was shown to significantly reduce cell viability and induce apoptosis. The study highlighted its potential as a novel treatment option for breast cancer patients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
